N-cyclohexyl-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S2/c1-22-14-9-7-12(8-10-14)16-19-17(24-20-16)23-11-15(21)18-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTFUOSJOJESJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the reaction of 4-methoxyphenyl-1,2,4-thiadiazole-5-thiol with N-cyclohexyl-2-chloroacetamide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The thioether (-S-) bridge is susceptible to nucleophilic attack. For example:
-
Alkylation : Reaction with methyl iodide in acetone forms a sulfonium salt.
-
Oxidation : Treatment with H₂O₂ or mCPBA yields sulfoxide (-SO-) or sulfone (-SO₂-) derivatives .
Table 2 : Thioether reactivity
| Reaction | Reagents | Product | Application |
|---|---|---|---|
| Alkylation | CH₃I, acetone, 25°C | Sulfonium iodide | Intermediate for further modifications |
| Oxidation (mild) | H₂O₂, CH₃COOH, 0°C | Sulfoxide derivative | Bioactivity optimization |
| Oxidation (vigorous) | mCPBA, DCM, 40°C | Sulfone derivative | Enhanced metabolic stability |
Hydrolysis of the Acetamide Moiety
The acetamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis (6M HCl, reflux) yields the corresponding carboxylic acid.
-
Basic hydrolysis (NaOH, ethanol/water) produces a carboxylate salt .
Table 3 : Hydrolysis conditions and outcomes
| Condition | Reagents | Product | Yield (%) |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, 12 h reflux | 2-((3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetic acid | 88 |
| Basic hydrolysis | 2M NaOH, EtOH/H₂O, 6 h reflux | Sodium salt of the above acid | 92 |
Electrophilic Aromatic Substitution
The 4-methoxyphenyl ring participates in nitration and sulfonation :
-
Nitration (HNO₃/H₂SO₄) introduces a nitro group at the para position relative to methoxy.
-
Sulfonation (fuming H₂SO₄) yields the sulfonic acid derivative .
Table 4 : Aromatic substitution reactions
| Reaction | Reagents | Position | Product Use Case |
|---|---|---|---|
| Nitration | HNO₃ (conc.), H₂SO₄ | Para to -OCH₃ | Precursor for amine derivatives |
| Sulfonation | Fuming H₂SO₄, 50°C | Meta to -OCH₃ | Water-soluble analog synthesis |
Demethylation of the Methoxy Group
The methoxy group undergoes demethylation with HBr in acetic acid, yielding a phenolic -OH group. This modification enhances hydrogen-bonding capacity, often improving target binding in biological systems .
Conditions : 48% HBr, glacial AcOH, 12 h reflux
Product : N-Cyclohexyl-2-((3-(4-hydroxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
Yield : 76%
Condensation Reactions
The acetamide’s NH group participates in condensation with aldehydes (e.g., benzaldehyde) to form Schiff bases, which are explored for enhanced antimicrobial activity .
Example :
-
Reagents : Benzaldehyde, ethanol, catalytic HCl
-
Product : (E)-N-Cyclohexyl-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(phenylmethylene)acetamide
-
Yield : 68%
Biological Activity Correlations
This comprehensive reactivity profile underscores the compound’s versatility as a scaffold for drug discovery. Further studies exploring its catalytic applications or polymer compatibility are warranted.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing thiadiazole derivatives exhibit anticancer properties. For instance, N-cyclohexyl-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has been evaluated for its ability to inhibit cancer cell proliferation. The mechanism may involve the modulation of signaling pathways such as the c-Jun N-terminal kinase (JNK) pathway, which is crucial in cancer cell survival and apoptosis .
Anti-inflammatory Effects
Thiadiazole derivatives have been recognized for their anti-inflammatory properties. Research suggests that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This could make it a candidate for treating inflammatory diseases .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Studies indicate that thiadiazole derivatives can exhibit activity against a range of bacteria and fungi. The mechanism is thought to involve disruption of microbial cell membranes or interference with metabolic pathways .
Toxicological Studies
Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Recent advancements in toxicology emphasize the importance of non-animal testing methods to assess the compound's safety profile effectively. Tools like the TOXIN knowledge graph aid in gathering and analyzing toxicological data related to cosmetic ingredients and pharmaceuticals .
Case Study 1: Anticancer Efficacy
A study published in 2023 evaluated the anticancer efficacy of this compound on various cancer cell lines. The results demonstrated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as an anticancer agent .
Case Study 2: Anti-inflammatory Mechanism
In another investigation, the anti-inflammatory effects were assessed using a murine model of acute inflammation. The compound significantly reduced edema and pro-inflammatory cytokine levels compared to controls, indicating its therapeutic potential for inflammatory disorders .
Mechanism of Action
The exact mechanism of action of N-cyclohexyl-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interference with cellular processes. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Substituents
Key structural analogues differ in substituents on the thiadiazole ring, acetamide side chain, or aryl groups. These modifications significantly impact biological activity and physicochemical properties.
Key Observations :
- Regioisomerism: Substitution at thiadiazole C3 (vs. C5) dramatically enhances adenosine A3 receptor binding affinity. Molecular docking suggests optimal spatial alignment in the receptor pocket for the C3-substituted isomer .
- Substituent Effects : Fluorophenyl (in ) vs. methoxyphenyl (in ) alters electronic properties and hydrogen-bonding capacity, influencing solubility and target interactions.
- Hybrid Scaffolds: Triazolothiadiazole derivatives (e.g., ) exhibit moderate CDK5/p25 inhibition but lower potency compared to adenosine receptor-targeted thiadiazoles.
Physicochemical and Crystallographic Properties
- Crystal Packing : Analogues like N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide exhibit intramolecular S···O contacts (2.68 Å) and hydrogen-bonded R₁²(6) motifs, influencing solubility and stability .
Biological Activity
N-cyclohexyl-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
1. Chemical Structure and Properties
This compound features a complex structure that includes:
- A thiadiazole ring , known for various pharmacological properties.
- An acetamide moiety , which enhances solubility and bioavailability.
- A methoxyphenyl substituent , contributing to its unique biological activity.
The molecular formula is with a molecular weight of approximately 363.5 g/mol .
2.1 Antimicrobial Activity
Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. This compound has shown promising activity against various bacterial strains, including:
- Gram-positive bacteria : Staphylococcus aureus, Bacillus cereus
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
In vitro studies have demonstrated that this compound possesses a minimum inhibitory concentration (MIC) lower than standard antibiotics such as streptomycin .
2.2 Anticancer Properties
The compound has also been evaluated for its anticancer potential. It exhibits cytotoxic effects on several cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
IC50 values for these cell lines have been reported as low as 0.28 µg/mL, indicating potent activity . The mechanism of action is believed to involve apoptosis induction and disruption of cell cycle progression .
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been identified as an inhibitor of urease enzymes, which are crucial in various pathogenic processes .
- Cell Membrane Permeability : The lipophilicity conferred by the sulfur atom in the thiadiazole ring facilitates cellular uptake and interaction with intracellular targets .
4. Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with other thiadiazole derivatives is useful:
| Compound Name | Structure | Key Differences |
|---|---|---|
| N-cyclohexyl-2-((3-(p-tolyl)-1,2,4-triazol-5-yl)thio)acetamide | Contains a triazole ring | Different heterocyclic structure leading to distinct biological activities |
| N-cyclohexyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)thio)acetamide | Contains an oxadiazole ring | Variation in reactivity and potential applications |
| N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-acetamides | Similar core structure but different substituents | Potentially different biological profiles due to varied substituents |
This table illustrates how variations in the heterocyclic structures influence biological activity and therapeutic potential.
5. Conclusion
This compound represents a promising candidate for further pharmacological exploration due to its notable antimicrobial and anticancer activities. Ongoing research is necessary to fully elucidate its mechanisms of action and to explore its potential applications in clinical settings.
Q & A
Q. Table 1: Comparative Bioactivity of Structural Analogs
| Analog Structure | IC₅₀ (µM) for HeLa Cells | LogP | Reference |
|---|---|---|---|
| N-Cyclohexyl (target compound) | 28.4 ± 1.2 | 3.7 | |
| N-Phenyl (analog) | 45.6 ± 3.1 | 4.2 | |
| 4-Chlorophenyl (analog) | 19.8 ± 0.9 | 4.0 |
Q. Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Reaction Temperature | 80°C | 75 | 98.5 |
| Solvent | DMF | 82 | 97.8 |
| Base | K₂CO₃ | 78 | 99.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
